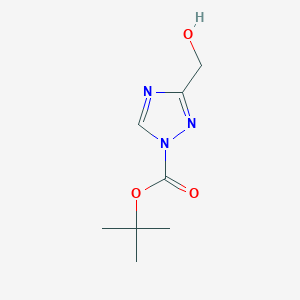
2,4-Dihydroxy-3-methylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydroxy-3-methylbenzohydrazide is a chemical compound that belongs to the class of benzohydrazides, which are known for their diverse range of biological activities. While the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar structures have been synthesized and studied, indicating the potential significance of such compounds in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of benzohydrazide derivatives typically involves the condensation of hydrazides with aldehydes or ketones. For instance, the synthesis of 2-hydroxy-N'-(4-hydroxybenzylidene)-3-methylbenzohydrazide was achieved by condensing 4-hydroxybenzaldehyde and 2-hydroxy-3-methylbenzohydrazide in methanol . Similarly, other related compounds were synthesized using various starting materials and conditions, such as the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation , or the condensation of equimolar 3,5-dibromosalicylaldehyde and 2-hydroxybenzoic acid hydrazide .
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives is often confirmed using techniques such as X-ray diffraction analysis, which provides detailed information about the configuration around double bonds and the planarity of aromatic rings. For example, the structure of a Schiff base compound related to benzohydrazides was elucidated using single-crystal X-ray diffraction, revealing a trans configuration around the C=N double bond and nearly coplanar benzene rings . The title compound in another study also displayed a dihedral angle between the two benzene rings, indicating the spatial arrangement of the molecular framework .
Chemical Reactions Analysis
Benzohydrazide derivatives can undergo various chemical reactions, including cyclization and oxidation, to form different heterocyclic compounds. The reaction of 2-aminobenzohydrazides with Schiff bases, for instance, led to the formation of quinazolinones and oxadiazoles . These transformations showcase the reactivity of the hydrazide group and its utility in constructing complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzohydrazide derivatives are characterized using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis. These compounds often exhibit interesting properties like fluorescence, as seen in the study of a Ni(II) complex of a related benzohydrazide . The crystal structures of these compounds are stabilized by various intermolecular interactions, including hydrogen bonding and π-π interactions, which contribute to their solid-state properties .
科学的研究の応用
Chemical Synthesis and Molecular Structure
- Research has explored the synthesis and structural analysis of compounds related to 2,4-Dihydroxy-3-methylbenzohydrazide. For instance, studies on compounds like N′-(3-Hydroxybenzylidene)-4-methylbenzohydrazide and N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide have provided insights into the molecular and crystal structures of these hydrazide derivatives (Liu, Ma, & Sun, 2012), (Liu, 2011).
Biological and Pharmacological Potential
- Several studies have synthesized hydrazide compounds to investigate their biological activities. For example, a study on the synthesis of heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide revealed potential lipase and α-glucosidase inhibition properties (Bekircan, Ülker, & Menteşe, 2015). Similarly, the antibacterial activity of hydrazone compounds derived from 4-methylbenzohydrazide has been studied, showing moderate to high activity against various bacterial strains (Lei et al., 2015).
Catalytic and Material Applications
- The potential catalytic activities of amide–imine conjugates derived from hydrazide compounds like 4-methyl-benzoic acid hydrazide have been explored. These studies indicate their effectiveness in oxidation processes and potential anticancer properties (Ta et al., 2019). Additionally, the nonlinear optical properties of hydrazones have been investigated, suggesting their suitability for applications in optical devices like limiters and switches (Naseema et al., 2010).
特性
IUPAC Name |
2,4-dihydroxy-3-methylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-6(11)3-2-5(7(4)12)8(13)10-9/h2-3,11-12H,9H2,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYCGTBPNSTUSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)NN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649355 |
Source


|
| Record name | 2,4-Dihydroxy-3-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-3-methylbenzohydrazide | |
CAS RN |
1142211-15-1 |
Source


|
| Record name | 2,4-Dihydroxy-3-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)
![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)
![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)
![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)


![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)
![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)
![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)
acetic acid](/img/structure/B1327063.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)
![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)
![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)